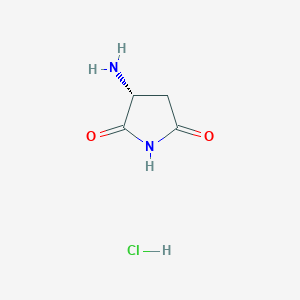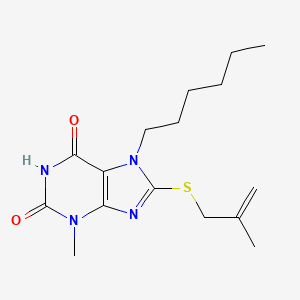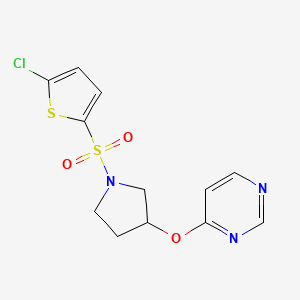
(3R)-3-Aminopyrrolidine-2,5-dione hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions involving “(3R)-3-Aminopyrrolidine-2,5-dione hcl” would depend on its molecular structure and the conditions under which it is reacted. Without specific information on this compound, it’s challenging to provide a detailed chemical reactions analysis .科学的研究の応用
Multicomponent Synthesis
(Adib, Ansari, & Bijanzadeh, 2011) discussed the multicomponent synthesis of N-aminopyrrolidine-2,5-diones, highlighting an addition reaction under mild conditions in aqueous THF, resulting in diastereoselective synthesis with good to excellent yields.
Stereocontrolled Synthesis
(Farran, Toupet, Martínez, & Dewynter, 2007) explored the stereocontrolled synthesis of 3-aminopyrrolidine-2,4-diones, potentially leading to original statines. This synthesis involved transannular rearrangement and selective reduction processes.
Antimicrobial Activity and Quantum Chemical Investigation
(Cvetković et al., 2019) synthesized novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, showing promising in vitro antifungal activities against several fungi, with significant inhibitory activities for some derivatives.
Carbonic Anhydrase Inhibition
(Arslan et al., 2015) investigated the inhibition of human carbonic anhydrase isozymes with 3,4-dihydroxypyrrolidine-2,5-dione derivatives, finding competitive inhibition and potential leads for enzyme inhibitors.
Preparation and Use in RhII-Catalyzed Reactions
(Dar'in et al., 2020) presented the use of 1-aryl-3-arylidenepyrrolidine-2,5-diones in high-yielding diazo-transfer reactions and subsequent RhII-catalyzed insertion reactions, targeting novel, medically significant Michael acceptors.
Synthesis of Derivatives from β-Cyanocarboxylic Acids
(Zanatta et al., 2012) described the synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro(2,3-c)pyrrole-4,6(5H)-diones from β-cyanocarboxylic acids, highlighting a simple and efficient method.
Antibiotic Activity Enhancement
(Whalen et al., 2015) explored the use of 3,4-dibromopyrrole-2,5-dione isolated from Pseudoalteromonas sp. as an efflux pump inhibitor, enhancing antibiotic activity against multidrug-resistant bacteria.
Analogue Synthesis for Aromatase Inhibition
(Daly et al., 1986) synthesized (aminophenyl)pyrrolidine-2,5-diones analogues of aminoglutethimide, evaluating their inhibitory activity towards human placental aromatase, indicating potential as selective inhibitors.
Antitumor Properties
(Shchekotikhin et al., 2016) reported the synthesis of anthra[2,3-b]furan-3-carboxamides, some derivatives of which showed high antiproliferative potency against various tumor cell lines, demonstrating potential as antitumor agents.
Nuclear Magnetic Resonance and X-ray Crystallography Studies
(Nolte, Steyn, & Wessels, 1980) conducted structural investigations of bioactive 3-acylpyrrolidine-2,4-diones using nuclear magnetic resonance spectroscopy and X-ray crystallography, leading to revised structures of natural products containing the unit.
Synthesis of Antioxidant N-Aminomethyl Derivatives
(Hakobyan et al., 2020) studied the synthesis of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants, examining their antioxidant activity and impact on blood coagulation parameters.
Practical Resolution via Diastereomeric Salt Formation
(Sakurai, Yuzawa, & Sakai, 2008) investigated the practical resolution of 3-aminopyrrolidine through diastereomeric salt formation, optimizing conditions for industrial-scale production of enantiopure derivatives.
Melting Reaction Synthesis
(Fei, 2011) demonstrated the synthesis of 1-benzyl-3-hydroxypyrrolidine-2,5-dione via a melting reaction, establishing optimal conditions for yield efficiency.
Synthesis of 3-Acyltetramic Acids
(Schobert & Jagusch, 2005) described the synthesis of 3-acyltetramic acids from α-aminoesters, streamlining the process with immobilized, polystyrene-bound ylide for the removal of by-products.
Inhibitors of Oestrone Sulphatase
(Hassanzadeh, Smith, & Nicholls, 2006) synthesized dialkyl 3-phenylpyrrolidine-2, 5-diones derivatives, evaluating their potential as inhibitors of the steroid sulphatase enzyme.
Tosylation and Mechanism Study
(Yan et al., 2018) focused on the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation, studying the reaction mechanism using density functional theory (DFT).
Protection Against Excitotoxic Neuronal Death
(Battaglia et al., 1998) investigated the neuroprotective effects of aminopyrrolidine-2R,4R-dicarboxylated against excitotoxic neuronal degeneration, suggesting potential for neuroprotective drugs.
Isolation from Aspergillus terreus
(Garson, Jenkins, Staunton, & Chaloner, 1986) isolated a series of piperazine-2,5-diones with hydroxamic acid residues from Aspergillus terreus, contributing to the understanding of natural product chemistry.
特性
IUPAC Name |
(3R)-3-aminopyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H/t2-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCBUSTHUTKRU-HSHFZTNMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2476392.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476399.png)

![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2476401.png)
![(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2476402.png)
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2476403.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2476404.png)
![N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2476405.png)
![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2476407.png)

![4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2476411.png)
![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2476412.png)
